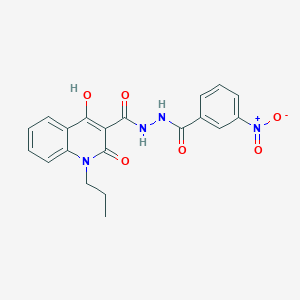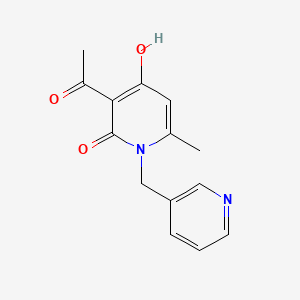
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. However, MPTP has also been used as a tool in the study of Parkinson's disease and other neurological disorders.
作用機序
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol depend on the dose and duration of exposure. At low doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause mild motor deficits and changes in dopamine metabolism. At higher doses, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can cause severe motor deficits, loss of dopaminergic neurons, and oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it an ideal tool for studying Parkinson's disease. However, 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol also has some limitations. For example, the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can vary depending on the species and strain of the animal used in the experiment. In addition, the effects of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol can be influenced by other factors such as age, sex, and diet.
将来の方向性
There are several future directions for research on 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms underlying 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol toxicity. Another area of research is the use of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol as a tool to study other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research on the factors that influence the toxicity of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol, including the species and strain of the animal used in the experiment, as well as age, sex, and diet.
合成法
The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol involves the condensation of 2-thiophenecarboxaldehyde with piperidine followed by the addition of methyl iodide. The resulting product is then treated with sodium hydroxide to yield 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol. The synthesis of 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol has been widely used in scientific research to study Parkinson's disease and other neurological disorders. 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease. This makes 1-methyl-3,5-bis(2-thienylmethylene)-4-piperidinol an ideal tool for studying the mechanisms underlying Parkinson's disease and for developing new treatments for the disease.
特性
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9,16,18H,10-11H2,1H3/b12-8+,13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAIPRMTUHGUHJ-QHKWOANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CS2)C(C(=CC3=CC=CS3)C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CS2)/C(/C(=C/C3=CC=CS3)/C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-1-methyl-3,5-bis(2-thienylmethylene)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)




![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)


![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)